molecular formula C18H21N3O3S2 B255867 ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B255867
M. Wt: 391.5 g/mol
InChI Key: RCJJRCZNNZIQLR-VXLYETTFSA-N
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Description

ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a thienylmethylene group, and a hydrazino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach includes the condensation of 2-thienylmethylene hydrazine with an appropriate benzothiophene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-({[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-acetyl-2-({[(2E)-2-(4-diethylaminobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Uniqueness

ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[[(E)-thiophen-2-ylmethylideneamino]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H21N3O3S2/c1-3-24-17(22)15-13-7-6-11(2)9-14(13)26-16(15)20-18(23)21-19-10-12-5-4-8-25-12/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H2,20,21,23)/b19-10+

InChI Key

RCJJRCZNNZIQLR-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)N/N=C/C3=CC=CS3

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)NN=CC3=CC=CS3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)NN=CC3=CC=CS3

Origin of Product

United States

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